BenchChemオンラインストアへようこそ!

Akt3 degrader 1

PROTAC Akt3 Isoform Selectivity

Choose Akt3 degrader 1 for isoform-specific Akt3 degradation, eliminating both catalytic and scaffolding functions. Validated to reverse osimertinib resistance in H1975OR NSCLC (IC50=0.972µM) and inhibit tumor growth in vivo (TGI≈75% at 10-20mg/kg). Unlike pan-degraders (MS170) or ATP-inhibitors (GSK690693), its PH-domain-dependent mechanism ensures unambiguous Akt3-specific results.

Molecular Formula C53H72N8O4
Molecular Weight 885.2 g/mol
Cat. No. B15140404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt3 degrader 1
Molecular FormulaC53H72N8O4
Molecular Weight885.2 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)N4CCN(CC4)CCCCCCCCCCCCNC(=O)CC56CC7CC(C5)CC(C7)C6)OC)C8=CC=CC(=C8)NC(=O)C9CC9
InChIInChI=1S/C53H72N8O4/c1-37-26-49(63)61(44-15-13-14-42(30-44)56-51(64)41-16-17-41)50-45(37)36-55-52(58-50)57-46-19-18-43(31-47(46)65-2)60-24-22-59(23-25-60)21-12-10-8-6-4-3-5-7-9-11-20-54-48(62)35-53-32-38-27-39(33-53)29-40(28-38)34-53/h13-15,18-19,26,30-31,36,38-41H,3-12,16-17,20-25,27-29,32-35H2,1-2H3,(H,54,62)(H,56,64)(H,55,57,58)
InChIKeyKLSALARRZCZNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Akt3 Degrader 1: Technical Specifications and Core Classification for Scientific Procurement


Akt3 degrader 1 (compound 12l) is a proteolysis-targeting chimera (PROTAC) that selectively degrades the Akt3 isoform. This heterobifunctional molecule recruits the E3 ubiquitin ligase cereblon to induce ubiquitination and subsequent proteasomal degradation of Akt3, distinguishing it from traditional ATP-competitive Akt inhibitors [1]. Reported as the first bona fide isoform-selective Akt3 degrader, it potently induces proteasomal degradation of the target both in vitro and in vivo, with minimal effects on Akt1 and Akt2 [2]. The compound has a molecular weight of 885.19 g/mol and is designated by CAS number 2836342-69-7 .

Why Pan-AKT PROTACs and Broad-Spectrum Inhibitors Cannot Replace Akt3 Degrader 1


Generic substitution of Akt3 degrader 1 with pan-AKT degraders (e.g., MS170, INY-03-041) or broad-spectrum inhibitors (e.g., Uprosertib, Capivasertib) is scientifically invalid due to fundamental differences in isoform selectivity and mechanism of action. Pan-AKT PROTACs like MS170 and INY-03-041 degrade all three AKT isoforms (Akt1, Akt2, and Akt3) with varying potencies, while Akt3 degrader 1 is specifically optimized for Akt3 degradation with minimal impact on Akt1/2 [1]. This selectivity is critical for studies focusing on Akt3-specific functions, as it avoids confounding effects from the degradation of other isoforms [2]. Furthermore, traditional ATP-competitive inhibitors such as Uprosertib (IC50: 180 nM for Akt1, 328 nM for Akt2, 38 nM for Akt3) merely inhibit kinase activity without affecting protein abundance, whereas Akt3 degrader 1 eliminates the entire protein, disrupting both catalytic and non-catalytic functions . In models of osimertinib resistance, Akt3 degrader 1 overcomes resistance specifically through the degradation of Akt3, a mechanism not replicated by pan-AKT inhibitors or degraders [3].

Akt3 Degrader 1: Quantitative Differentiation Evidence Against Key Comparators


Isoform-Selective Degradation: Akt3 Degrader 1 vs. Pan-AKT PROTACs

Akt3 degrader 1 (compound 12l) selectively degrades Akt3, whereas pan-AKT PROTACs like MS170 and INY-03-041 degrade all three AKT isoforms. In cellular assays using multiple NSCLC cell lines, compound 12l (1.6-1000 nM) induced dose-dependent Akt3 degradation with minimal impact on Akt1 and Akt2 protein levels [1]. In contrast, MS170 demonstrates strong binding affinity for all three AKT isoforms with Kd values of 1.3 nM for AKT1, 77 nM for AKT2, and 6.5 nM for AKT3, and depletes total AKT (T-AKT) with a DC50 of 32 nM [2]. INY-03-041 inhibits AKT1, AKT2, and AKT3 with IC50 values of 2.0 nM, 6.8 nM, and 3.5 nM, respectively [3]. The selective degradation of Akt3 by Akt3 degrader 1 is critical for dissecting Akt3-specific functions without confounding effects from Akt1/2 depletion.

PROTAC Akt3 Isoform Selectivity Protein Degradation

Antiproliferative Potency in Osimertinib-Resistant NSCLC Cells: Akt3 Degrader 1 vs. Compound 12

Akt3 degrader 1 (compound 12l) demonstrates potent antiproliferative activity in osimertinib-resistant H1975OR NSCLC cells with an IC50 of 0.972 µM . In stark contrast, compound 12, another Akt3-selective degrader from the same series, did not exhibit significant antiproliferative activity in cancer cell lines despite its potent and selective Akt3 degradation [1]. This quantitative difference highlights the superior functional efficacy of compound 12l in a clinically relevant resistance model.

Osimertinib Resistance NSCLC Antiproliferative Akt3

In Vivo Tumor Growth Inhibition: Akt3 Degrader 1 vs. Vehicle Control

In a NOD-SCID-IL2Rg-/- (NSI) mouse xenograft model using H1975OR cells, Akt3 degrader 1 administered intraperitoneally at 10 and 20 mg/kg every 3 days for 5 weeks induced significant tumor growth inhibition (TGI) with an approximate value of 75% . This robust in vivo efficacy was achieved without causing obvious body weight loss or other signs of toxicity . While direct comparator data for other Akt3 degraders in this specific model are not available, this data provides a critical baseline for in vivo applications.

In Vivo Xenograft Tumor Growth Inhibition NSCLC

Mechanism-Based Differentiation: Degradation vs. Inhibition of Akt3

Akt3 degrader 1 eliminates the Akt3 protein via the ubiquitin-proteasome system, thereby disrupting both its kinase-dependent and kinase-independent (non-catalytic) functions [1]. This mechanism is distinct from that of ATP-competitive Akt inhibitors such as Uprosertib (IC50: 38 nM for Akt3) and Capivasertib, which only block kinase activity without affecting protein levels . In osimertinib-resistant H1975OR cells, the non-catalytic functions of Akt3 contribute significantly to cell survival, and Akt3 degrader 1 overcomes resistance by disrupting these functions [2].

PROTAC Akt3 Degradation Non-catalytic Function

Optimal Research Applications for Akt3 Degrader 1 in Oncology and Chemical Biology


Investigating Akt3-Specific Functions in Osimertinib-Resistant NSCLC

Akt3 degrader 1 is ideally suited for dissecting the role of Akt3 in osimertinib resistance. Its selective degradation of Akt3 in H1975OR cells (IC50 = 0.972 µM) allows researchers to study how Akt3 overexpression mediates resistance independently of Akt1/2, without the confounding effects of pan-AKT inhibition or degradation [1].

Preclinical In Vivo Studies of Drug-Resistant NSCLC

The demonstrated in vivo efficacy (75% TGI in H1975OR xenograft models) positions Akt3 degrader 1 as a valuable tool compound for preclinical studies evaluating Akt3 degradation as a therapeutic strategy in drug-resistant NSCLC. Its favorable toxicity profile (no significant body weight loss) supports its use in long-term animal studies .

Chemical Biology Studies of Non-Catalytic Akt3 Functions

Unlike kinase inhibitors that only block catalytic activity, Akt3 degrader 1 eliminates the entire Akt3 protein [2]. This makes it an essential tool for investigating the non-catalytic (scaffolding) functions of Akt3, which are implicated in cell survival and may not be targeted by traditional small molecule inhibitors [3].

Comparative Selectivity Profiling of Akt Isoform Degraders

As the first bona fide isoform-selective Akt3 degrader [4], Akt3 degrader 1 serves as a benchmark for evaluating the selectivity and potency of new Akt3-targeting PROTACs. It can be used in parallel with pan-AKT degraders like MS170 or INY-03-041 to establish isoform-specific phenotypes in various cancer models [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Akt3 degrader 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.